Ytterbium citrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
38710-43-9 |
|---|---|
Molecular Formula |
C6H5O7Yb |
Molecular Weight |
362.14 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;ytterbium(3+) |
InChI |
InChI=1S/C6H8O7.Yb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
InChI Key |
RBBYMRAJDRINTJ-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Yb+3] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Protocols for Ytterbium Citrate
Hydrothermal Synthesis Routes
Hydrothermal synthesis is a prominent method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. This technique is particularly effective for synthesizing metal citrates by promoting the transformation of less soluble precursors.
The preparation of ytterbium citrate (B86180) can be achieved via the hydrothermal transformation of freshly precipitated ytterbium hydroxide (B78521) or ytterbium carbonate hydroxide. While direct studies on ytterbium citrate are limited, analogous research on yttrium citrate provides a well-documented synthetic pathway. In this process, a precursor such as yttrium carbonate hydroxide is suspended in a citric acid solution. nih.gov The mixture is then heated in an autoclave reactor, for instance at 100°C with stirring, for an extended period, such as 72 hours. nih.govresearchgate.net
Kinetic studies on the analogous yttrium system show a multi-stage transformation. nih.gov Initially, sorption of citric acid onto the surface of the precursor occurs, alongside a potential transformation of the amorphous carbonate hydroxide into a more crystalline hydroxide phase. nih.gov Over time and with sustained heating, a complete reaction takes place, resulting in the formation of crystalline yttrium citrate dihydrate. nih.govresearchgate.net A similar method involves the transformation of freshly precipitated yttrium hydroxide in a sodium citrate solution under hydrothermal conditions. icm.edu.plicm.edu.pl In this approach, an initial adsorption of citrate onto the yttrium hydroxide is observed within the first 24 hours, followed by the formation of yttrium citrate dihydrate. icm.edu.plicm.edu.pl These methods demonstrate a viable and established protocol for the synthesis of crystalline lanthanide citrates, which is directly applicable to the preparation of this compound.
The physical and chemical properties of materials synthesized via hydrothermal routes are highly dependent on the reaction parameters. Factors such as temperature, reaction time, pH, and the use of surfactants or regulating agents significantly influence the crystallization, phase, size, and morphology of the final product. rsc.orgimim.pl
In the hydrothermal synthesis of fluoride (B91410) crystals doped with ytterbium, adjusting the pH value and the type of surfactant used resulted in products with various shapes and sizes. rsc.org Similarly, for hydroxyapatite, hydrothermal reaction time was shown to directly affect the crystallinity of the resulting powders, with longer times leading to sharper diffraction peaks, indicating improved crystal structure. imim.pl The temperature of the reaction is also a critical factor; for instance, in the synthesis of yttrium citrate from yttrium carbonate hydroxide, a temperature of 100°C was found to be optimal for the transformation. researchgate.net The concentration of reactants, such as the molar ratio of fluoride ions to metal ions in fluoride synthesis, has been shown to gradually affect the aspect ratio of the resulting crystals. rsc.org These findings underscore the importance of precise parameter control to tailor the characteristics of hydrothermally synthesized this compound.
Table 1: Influence of Reaction Parameters in Hydrothermal Synthesis
| Parameter | Effect | Example System | Citation |
|---|---|---|---|
| pH Value | Controls morphology and size | Ba₃Sc₂F₁₂:Yb³⁺, Ln³⁺ crystals | rsc.org |
| Surfactant | Influences crystal shape and size | Ba₃Sc₂F₁₂:Yb³⁺, Ln³⁺ crystals | rsc.org |
| Reaction Time | Affects crystallinity | Hydroxyapatite (HA) | imim.pl |
| Temperature | Determines reaction completion and phase | Yttrium Citrate | researchgate.net |
| Reactant Ratio | Modifies crystal aspect ratio | Ba₃Sc₂F₁₂:Yb³⁺, Ln³⁺ crystals | rsc.org |
Transformation of Ytterbium Hydroxide and Carbonate Precursors
Sol-Gel Techniques
The sol-gel method is a versatile wet-chemical technique used for the fabrication of materials, particularly metal oxides, from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.
The citrate sol-gel method is widely employed for synthesizing ytterbium-doped materials due to its ability to achieve excellent chemical homogeneity at a molecular level. rsc.org In this process, metal salts (e.g., nitrates) are dissolved in water and mixed with citric acid. nipne.roaip.org Citric acid, a tricarboxylic acid, acts as a powerful chelating agent, forming stable complexes with the metal cations, including ytterbium, in the solution. rsc.org
The solution is then heated, typically around 80°C, to evaporate the solvent and promote polymerization, resulting in the formation of a viscous, transparent gel. nipne.ro This gel, which contains a homogeneous distribution of the metal ions, is subsequently decomposed by heating at a higher temperature (e.g., 600°C) to form a precursor powder. nipne.ro A final calcination step at an even higher temperature (e.g., 900°C or more) is performed to burn away organic residues and crystallize the final material. nipne.ro The pH of the initial solution is a critical parameter, as it affects the chelation of metal ions by the citrate. rsc.org This method has been successfully used to prepare various ytterbium-doped materials, including langanite, yttrium aluminum garnet (YAG), and bismuth ferrite (B1171679) nanoparticles. aip.orginoe.ro
Table 2: Examples of Citrate Sol-Gel Synthesis for Ytterbium-Doped Materials
| Target Material | Ytterbium Precursor | Other Precursors | Molar Ratios | Calcination Conditions | Citation |
|---|---|---|---|---|---|
| Yb-doped Bismuth Ferrite (Bi₁₋ₓYbₓFeO₃) | Yb(NO₃)₃·5H₂O | Bi(NO₃)₃·5H₂O, Fe(NO₃)₃·9H₂O | Citric Acid:Metal Nitrates = 1:1 | Not specified | aip.org |
| Eu-doped YAG (Y₂.₉₇Eu₀.₀₃Al₅O₁₂) | (Analogous to Yb) | Y(NO₃)₃·5H₂O, Al(NO₃)₃·9H₂O, Eu(NO₃)₃·5H₂O | Citric Acid:Nitrates = 3:1 | ~900°C for 6 hours | nipne.ro |
Other Chemical Synthesis Approaches
Beyond hydrothermal and sol-gel methods, other wet-chemical techniques such as precipitation are also utilized for the synthesis of ytterbium compounds.
Precipitation is a straightforward and widely used method for synthesizing inorganic materials. For the synthesis of this compound, this would typically involve the reaction of a soluble ytterbium salt, such as ytterbium chloride or nitrate, with a solution containing citrate ions, often from trisodium (B8492382) citrate or citric acid. icm.edu.pl The reaction leads to the formation of an insoluble this compound precipitate, which can then be collected, washed, and dried.
A related technique is co-precipitation, which is particularly useful for producing doped materials. For instance, ytterbium-doped yttria (Yb:Y₂O₃) nanopowders have been synthesized by co-precipitating yttrium and ytterbium ions from a solution using a precipitating agent. researchgate.net In one method, a mixed solution of ammonium (B1175870) bicarbonate and ammonium hydroxide was used as the precipitant. researchgate.net Another route involves the precipitation of amorphous carbonate precursors. diva-portal.org These methods are advantageous for producing nanopowders with small crystallite sizes and achieving good cation mixing within the amorphous precursor particles. researchgate.netdiva-portal.org
Nano-encapsulation Methods for Ytterbium Complexes
The encapsulation of ytterbium complexes at the nanoscale is a critical area of research, aimed at enhancing their properties for various applications. Nano-encapsulation techniques serve to protect the core ytterbium compound, improve its stability and dispersibility in different media, and facilitate its targeted delivery. A variety of methods have been explored for the encapsulation of ytterbium complexes and the formation of ytterbium-containing nanoparticles, with some methods utilizing citrate as a chelating or stabilizing agent.
Research has demonstrated the encapsulation of ytterbium complexes using both starch and lipid-based nanocarriers. nih.gov In one study, an ytterbium complex containing 2,9-dimethyl-1,10-phenanthroline was successfully encapsulated to improve its cytotoxic activity against cancer cell lines. nih.govnih.gov The results indicated that the cytotoxic effect of the ytterbium complex was enhanced when delivered via these nanocarriers. nih.gov
Another significant approach involves the use of citrate in the synthesis and stabilization of nanoparticles containing ytterbium. Citrate can act as a surface functionalizing agent, a chelator, or a bridging molecule in the formation of nanostructures. For instance, a one-pot co-precipitation procedure has been used to prepare gadolinium oxide nanoparticles doped with ytterbium ions (Yb³⁺), where the surface was functionalized with citrate molecules. mdpi.com The citrate coating serves to stabilize the particles in aqueous solutions and limit particle growth during synthesis. mdpi.com These citrate-functionalized nanoparticles were reported to be chemically stable in physiological media like human serum. mdpi.com
Similarly, citrate has been employed as a chelator in the hydrothermal synthesis of sodium yttrium fluoride nanoparticles doped with ytterbium and erbium (NaYF₄: Yb³⁺, Er³⁺). scientific.net The use of citrate in this method was found to result in a more intense green up-conversion luminescence, highlighting its role in influencing the optical properties of the final nanoparticles. scientific.net The molar ratio of fluoride to the lanthanide ions (Ln³⁺) in this synthesis could be adjusted to control the size of the up-conversion nanoparticles (UCNPs), yielding particles in the range of 40 to 1000 nm. scientific.net
The role of citrate as a mediator in the self-assembly of nanoparticles has also been investigated. In the synthesis of yttrium fluoride (YF₃) nanoparticles, citrate ions have been shown to form ionic bridges between particles, leading to the formation of larger "supraparticles". acs.org This self-assembly is influenced by temperature, which controls both the formation of the supraparticles and the crystalline size of the primary nanoparticles. acs.org
Other methods for preparing ytterbium-containing nanostructures include a polymer precursor method for synthesizing Yb-doped zinc oxide (YbxZn1-xO) nanoparticles, where citric acid is a component of the initial polymeric resin. scielo.br This technique allows for good control over the incorporation of ions and the final particle size. scielo.br Furthermore, lipid encapsulation has been used to create nanocolloids of a hydrophobic ytterbium complex, ytterbium (III) 2,4-pentanedionate, for imaging applications. nih.gov These methods, summarized in the table below, represent a range of strategies for creating nano-scale materials containing ytterbium complexes.
| Nanoparticle System | Synthesis/Encapsulation Method | Role of Citrate/Other Components | Resulting Particle Characteristics | Reference |
| Yb-complex-loaded nanocarriers | Nano-encapsulation | Starch and lipid used as nanocarriers to encapsulate a Yb-complex with 2,9-dimethyl-1,10-phenanthroline. | Enhanced cytotoxic activity compared to the parent complex. | nih.govnih.gov |
| Yb³⁺-doped Gd₂O₃ | Co-precipitation | Citrate used as a surface functionalizing agent to stabilize particles in aqueous solution. | Particle size distribution centered at ca. 120 nm in aqueous solution. | mdpi.com |
| NaYF₄: Yb³⁺, Er³⁺ | Hydrothermal Method | Citrate used as a chelator to obtain more intense luminescence. | Particle sizes ranging from 40 to 1000 nm, controllable by adjusting reactant ratios. | scientific.net |
| YF₃ supraparticles | Modified Co-precipitation / Self-assembly | Citrate ions act as bridging agents between nanoparticles. | Primary nanoparticle crystalline size of 4.4 nm at 5°C and 6.5 nm at 100°C. Supraparticle size of ~80 nm at 100°C. | acs.org |
| YbₓZn₁₋ₓO | Polymer Precursor Method | Citric acid used in the formation of the polymeric precursor resin. | Average particle size decreased from ~77 nm to 9.5 nm as Yb³⁺ content increased. | scielo.br |
| Ytterbium (III) 2,4-pentanedionate nanocolloids | High-pressure homogenization / Lipid encapsulation | Phospholipids and polysorbate used to encapsulate the hydrophobic Yb-complex. | Mean particle size of 240 ± 30 nm. | nih.gov |
Structural Elucidation and Coordination Chemistry of Ytterbium Citrate Complexes
Crystallographic Analysis
The precise arrangement of atoms within a crystalline solid is fundamental to understanding its properties. Crystallographic analysis of ytterbium citrate (B86180) and its related lanthanide citrate adducts provides invaluable insights into their three-dimensional structures.
Crystal Structures of Ytterbium Citrate and Related Lanthanide Citrate Adducts
While specific crystal structures for simple this compound are not extensively detailed in the provided search results, the structures of related lanthanide citrate complexes and ternary ytterbium complexes offer significant understanding. For instance, highly water-soluble dimeric lanthanum and cerium citrates with ethylenediaminetetraacetate (B1237979) (EDTA) have been synthesized and characterized. rsc.org In these structures, the α-hydroxy and α-carboxy groups of the citrate ligand chelate to one lanthanide ion, while a β-carboxy group coordinates to a second lanthanide ion, resulting in a dimeric structure. rsc.org This dimeric motif is a common feature in lanthanide citrate chemistry.
Furthermore, studies on other lanthanide complexes, which serve as models for ytterbium, reveal that citric acid can form complexes with 1:1 or 2:2 metal-to-ligand stoichiometry. mdpi.com The crystal structures of ytterbium complexes with other ligands, such as those based on 1,4,7,10-tetraazacyclododecane (B123705) (cyclen), have been determined and show the ytterbium ion in a twisted square antiprismatic geometry. acs.orgsoton.ac.uk
Coordination Environment and Geometries of Ytterbium in Citrate Complexes
In aqueous solutions, the ytterbium ion (Yb³⁺) typically forms complexes with nine water molecules. wikipedia.org When complexed with citrate, the coordination environment changes significantly. The citrate ion, with its three carboxyl groups and one hydroxyl group, can act as a multidentate ligand. mdpi.com
In ternary complexes, such as those with a chiral diaqua ytterbium cationic complex, the coordination number is often nine. acs.orgworktribe.com For example, in a zwitterionic adduct of a citrate anion with a europium complex, which is structurally similar to ytterbium complexes, a five-membered chelate ring is formed involving the apical 3-hydroxy group and the α-carboxylate. acs.orgworktribe.com In dimeric lanthanide-citrate-EDTA complexes, the lanthanide ion is deca-coordinated by both the EDTA and citrate ligands. rsc.org The coordination geometry of ytterbium in its complexes can be influenced by the nature of the ligands, often resulting in geometries such as a twisted square antiprism. acs.orgsoton.ac.uk
Solution-State Structural Characterization
The structure of complexes in solution can differ from their solid-state counterparts. Spectroscopic techniques are crucial for elucidating the behavior of this compound complexes in aqueous environments.
Nuclear Magnetic Resonance Spectroscopy for Elucidating Ternary Complex Formation and Binding Modes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the formation and structure of ternary lanthanide complexes in solution. acs.orgworktribe.com Paramagnetic ¹H NMR spectroscopy can be used to observe individual, well-resolved signals for each magnetically unique proton in ytterbium complexes, providing insights into their solution-state structure. acs.org
Studies on the reversible binding of citrate to chiral diaqua ytterbium complexes have utilized ¹H NMR to analyze the resulting ternary complexes. acs.orgworktribe.com These analyses, in conjunction with other spectroscopic methods, help in determining the binding modes and coordination geometries in solution. For instance, ¹³C NMR studies of lanthanum and cerium citrate complexes with EDTA have shown downfield and upfield shifts, respectively, indicating the coordination of the mixed ligands in solution. rsc.org NMR has also been instrumental in studying the complexation of lanthanide ions with various carboxylates, including citrate, to understand their binding behavior in aqueous solutions. capes.gov.br
Circular Dichroism Spectroscopy in Chiral this compound Systems
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. jascoinc.com This technique is particularly sensitive to the chiral environment of a chromophore and can be used to study the structure of chiral this compound systems.
The binding of a chiral ligand or the formation of a chiral complex can induce a CD signal. jascoinc.com Analysis of the emission CD spectra of ternary complexes formed between chiral diaqua europium or ytterbium complexes and citrate provides information about the structure of these adducts in solution. acs.orgworktribe.com Near-infrared (NIR) CD spectroscopy has been employed to study the coordination isomers of YbDOTA-type complexes, demonstrating its sensitivity to distortions in the coordination polyhedron. nih.gov This technique is valuable for investigating labile adducts formed between achiral ytterbium complexes and chiral molecules like citrate. nih.gov
Complexation Behavior and Speciation Studies
The interaction of ytterbium ions with citrate in solution leads to the formation of various complex species, the distribution of which depends on factors such as pH and the concentration of the metal and ligand.
Studies on the complexation of lanthanides with citric acid indicate the formation of different species, including bidentate, terdentate, binuclear, and polymeric conformations. iaea.org The stability of these citrate complexes is generally high. iaea.org The speciation of the lanthanide(III)-citrate system is complex and not fully understood, particularly when citrate is in large excess. iaea.org
Influence of pH on this compound Speciation and Nuclearity
The pH of the aqueous medium is a paramount factor governing the speciation and nuclearity of this compound complexes. This influence stems from the polyprotic nature of citric acid (H₄Cit), which possesses three carboxyl groups and one hydroxyl group that can deprotonate at different pH values. The degree of deprotonation dictates the coordinating ability of the citrate ligand and, consequently, the structure of the resulting metal complex.
At low pH values (e.g., < 5.0), citric acid is only partially deprotonated. In this range, the formation of certain ytterbium-citrate complexes can enhance the adsorption of ytterbium onto mineral surfaces like goethite, suggesting the formation of ternary surface complexes. acs.orgosti.govacs.org As the pH increases, the carboxyl groups of citric acid become fully deprotonated, enhancing its chelating power. This leads to the formation of stable, soluble aqueous ytterbium-citrate complexes, which can inhibit the adsorption of ytterbium onto surfaces at pH > 5.0. acs.orgosti.govacs.org
Studies on analogous metal-citrate systems, such as with iron(III), show that neutral to slightly acidic conditions can favor the formation of certain species, while higher pH levels, which increase the deprotonation of citric acid, can lead to a greater prevalence of fully coordinated mononuclear complexes, particularly when citrate is in excess. nih.gov For trivalent metal ions, increasing pH generally enhances complexation until it begins to compete with metal hydrolysis, where the formation of metal-hydroxide species becomes significant. osti.gov The speciation of plutonium with citrate, for instance, is highly pH-dependent, with different complexes, including hydroxylated species, being identified as pH changes. amazonaws.com This complex pH-dependent behavior is expected to be mirrored in the ytterbium-citrate system.
Table 1: Expected Influence of pH on Ytterbium-Citrate Speciation
| pH Range | Dominant Citrate Forms | Expected Yb(III) Complex Characteristics |
|---|---|---|
| < 3 | H₃Cit⁻, H₄Cit | Formation of protonated, less stable complexes. |
| 3 - 5 | H₂Cit²⁻, HCit³⁻ | Increasing formation of chelated complexes; potential for ternary surface complex formation. acs.orgacs.org |
| > 5 - 7 | HCit³⁻, Cit⁴⁻ | Formation of stable, soluble mononuclear and polynuclear aqueous complexes. acs.orgosti.gov |
Interaction with Other Ligands and Anions (e.g., Acetate (B1210297), Lactate, Amino Acids)
Ytterbium complexes can coordinate with additional ligands to form ternary complexes, where the primary ligand (in a pre-formed complex) and a secondary ligand bind to the central Yb³⁺ ion. The formation and structure of these ternary complexes have been examined with various anions, including acetate, lactate, and amino acids. acs.orgworktribe.com
In studies involving chiral diaqua ytterbium cationic complexes, the reversible binding of these secondary ligands was investigated at ambient pH. acs.orgworktribe.com Crystal structures of the resulting ternary complexes have been successfully defined. For instance, in the chelated ytterbium acetate complex, the carboxylate oxygen from the acetate ligand occupies an "equatorial" site in the nine-coordinate adduct. acs.orgworktribe.com A similar coordination is observed with lactate. acs.org
The interaction with amino acids is also significant. For ternary complexes of simple amino acids with certain ytterbium complexes, the enhanced charge demand of the Yb³⁺ ion favors a chelate structure where the amine nitrogen occupies an apical position in the coordination sphere. acs.orgworktribe.com This has been confirmed by crystal structures of glycine (B1666218) and serine adducts. worktribe.com In the case of peptides containing residues like glutamate (B1630785) or aspartate, the side chain carboxylate is capable of chelating to the lanthanide ion, potentially displacing coordinated water molecules. acs.orgworktribe.com
Table 2: Examples of Ternary Ytterbium Complexes and Structural Features
| Primary Yb Complex | Secondary Ligand | Resulting Ternary Complex Example | Key Structural Feature | Reference |
|---|---|---|---|---|
| [YbL¹]³⁺ | Acetate | [YbL¹OAc]²⁺ | Acetate binds as a chelate with a carboxylate oxygen in an equatorial site. | acs.org |
| [YbL¹]³⁺ | Lactate | [YbL¹-lactate]²⁺ | Forms a 5-ring chelate structure. | acs.orgworktribe.com |
(Note: L¹ refers to a specific heptadentate ligand used in the cited research)
Formation of Mononuclear and Polynuclear Ytterbium-Citrate Species
The nuclearity of ytterbium-citrate complexes—whether they contain a single ytterbium ion (mononuclear) or multiple ytterbium ions (polynuclear)—is strongly dependent on the molar ratio of metal to ligand and the solution pH.
Research on analogous systems provides significant insight. For iron(III)-citrate complexes, it has been shown that at a 1:1 iron-to-citrate molar ratio, polynuclear species, likely with a trinuclear structure, are the predominant form in solution. nih.gov However, when citrate is present in excess, the formation of mononuclear species is favored. nih.gov These mononuclear complexes are often dicitrate or tricitrate species where the central iron ion is fully coordinated by multiple citrate ligands. nih.gov
This behavior is mirrored in lanthanide systems. Studies on gadolinium(III), a lanthanide chemically similar to ytterbium, have identified the formation of binuclear citrate complexes, such as [Gd₂(HCit)₄Cit₂]¹⁴⁻, at pH values above 7.5. researcher.life The formation of dimeric and trimeric structures is also well-documented for other metal ions like uranyl(VI) with citrate. hzdr.de It is therefore highly probable that the ytterbium-citrate system exhibits similar behavior, forming a mixture of mononuclear and polynuclear species whose equilibrium is dictated by the specific solution conditions.
Table 3: Influence of Ytterbium:Citrate Ratio on Expected Complex Nuclearity
| Yb³⁺:Citrate Ratio | Expected Predominant Species | Rationale/Analogous System |
|---|---|---|
| 1:1 | Polynuclear complexes | Favored formation of bridged structures. Analogous to the Fe(III)-citrate system where trinuclear species prevail. nih.gov |
Thermodynamic and Kinetic Aspects of Ytterbium-Citrate Complexation
The formation of ytterbium-citrate complexes is governed by thermodynamic and kinetic principles that dictate the stability and formation rates of the various species.
Thermodynamics: The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex and a stronger metal-ligand interaction. For lanthanide complexes, stability constants generally increase across the series as the ionic radius of the Ln³⁺ ion decreases, a trend that includes ytterbium. nih.gov While a comprehensive database for Yb³⁺-citrate is not readily available, data from analogous systems are illustrative. Studies on thorium(IV)-citrate have determined apparent stability constants that vary with pH and ionic strength, reflecting the formation of different protonated and hydrolyzed species. osti.gov
The thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—provide deeper insight into the complexation process. For many lanthanide complexes, the formation is characterized by positive enthalpy and large positive entropy changes. academie-sciences.fr This indicates that the reaction is endothermic but driven by a significant increase in entropy. academie-sciences.fr The large positive entropy is attributed to the extensive dehydration of the highly hydrated Yb³⁺ ion upon complexation, releasing a large number of ordered water molecules from its coordination sphere into the bulk solution. academie-sciences.fr
Table 4: Representative Thermodynamic Parameters for Lanthanide Complexation
| Metal Ion | Ligand | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) | Driving Force | Reference |
|---|---|---|---|---|---|
| Am³⁺, Cm³⁺, Eu³⁺ | DTPA | Positive | Large Positive | Entropy-driven due to cation dehydration at high ionic strength. | academie-sciences.fr |
Spectroscopic Characterization and Optical Properties of Ytterbium Citrate
Luminescence Spectroscopy
Luminescence spectroscopy is a critical tool for characterizing the emissive properties of ytterbium citrate (B86180). The Yb³⁺ ion exhibits near-infrared (NIR) luminescence, which is strongly influenced by its coordination environment.
The luminescence of Yb³⁺ arises from the ⁴f-¹³ electronic configuration, with a simple energy level diagram consisting of a ²F₇/₂ ground state and a ²F₅/₂ excited state. The emission spectrum of ytterbium complexes is therefore characterized by a primary transition from the excited state to the ground state manifold. acs.org In citrate-containing environments, the typical emission spectrum of Yb(III) features a sharp transition peak around 975-980 nm, accompanied by a more complex manifold in the 900–1100 nm range, which is attributed to the crystal field splitting of the ²F₇/₂ ground state. acs.orgmdpi.com
The efficiency and duration of this luminescence are quantified by the quantum yield and the observed lifetime (τ), respectively. These parameters are highly sensitive to the immediate coordination sphere of the Yb³⁺ ion. Non-radiative decay pathways, particularly those involving high-energy vibrations such as O-H, C-H, and N-H bonds in the ligands or solvent molecules, can significantly quench the Yb³⁺ excited state and shorten its lifetime. acs.orgmdpi.com The exclusion of water molecules from the inner coordination sphere is crucial for achieving higher luminescence efficiency. acs.org Studies on various ytterbium complexes have reported lifetimes ranging from several microseconds (µs) to over a hundred microseconds, depending on the specific ligand structure and solvent. mdpi.comnih.gov For instance, a novel ytterbium complex demonstrated a lifetime of 105 µs in a deuterated solvent, highlighting the importance of minimizing vibrational quenching. mdpi.com The analysis of emission spectra and lifetimes in aqueous media for ternary complexes involving citrate provides detailed information on the structure and stability of the adducts formed. acs.orgworktribe.com
Table 1: Representative Luminescence Properties of Ytterbium Complexes This table presents illustrative data from various Yb complexes to show typical ranges for emission peaks and lifetimes. Data is not exclusively for Ytterbium Citrate but is representative of Yb(III) luminescence.
| Complex/System | Excitation Wavelength (nm) | Emission Peaks (nm) | Observed Lifetime (τobs) | Solvent/State |
|---|---|---|---|---|
| Yb(DPPDA)₂ | 335 | 975, 1011 | 105 µs | CD₃OD |
| [Yb(ligand)₂(μ-ligand)₂Na] | Visible (up to 600) | 925 - 1075 | 20 µs | CH₂Cl₂ |
| [Yb(ligand)₂(μ-ligand)₂Na] | Visible (up to 600) | 925 - 1075 | 22 µs | Solid State |
Data sourced from mdpi.comnih.gov
Direct excitation of the Yb³⁺ ion is inefficient due to the low absorption cross-section of its f-f transitions. To overcome this, an "antenna effect" is employed, where an organic ligand, such as citrate, absorbs light and transfers the excitation energy to the metal ion. nih.govacs.org This intramolecular energy transfer process is crucial for sensitizing the characteristic NIR luminescence of ytterbium. nih.gov
The energy transfer can proceed through several pathways:
Ligand-to-Metal Energy Transfer (LMENT): The process begins with the absorption of a photon by the citrate ligand, promoting it to an excited singlet state (S₁). Through intersystem crossing (ISC), the ligand can transition to a lower-energy triplet state (T₁). nih.govacs.org The energy is then non-radiatively transferred from this ligand-centered triplet state to the ²F₅/₂ excited state of the Yb³⁺ ion, provided the ligand's triplet state energy is suitably positioned above the ytterbium's accepting level. nih.govresearchgate.net
Role of the Triplet State: The efficiency of the energy transfer is highly dependent on the energy gap between the donor (ligand's T₁ state) and the acceptor (Yb³⁺ ²F₅/₂ level). A well-matched energy gap facilitates efficient transfer, while a large gap can hinder the process. acs.org In some systems, energy transfer can also occur directly from the ligand's singlet state (S₁), though the triplet pathway is generally more common for lanthanide sensitization. researchgate.net
Co-doping and Ion-Ion Transfer: In multi-lanthanide systems, such as those co-doped with erbium (Er³⁺), ytterbium acts as a sensitizer. Upon excitation (e.g., with a 980 nm laser), the Yb³⁺ ions absorb the radiation and then transfer the energy to adjacent Er³⁺ ions, leading to upconversion luminescence. inoe.roresearchgate.net The use of citrate in the synthesis of such materials, like the citrate sol-gel method, helps in achieving a homogeneous distribution of ions, facilitating this energy transfer. inoe.romdpi.com
The luminescence of ytterbium complexes can be significantly affected by the presence of molecular oxygen (O₂). This phenomenon, known as dynamic luminescence quenching, occurs when oxygen molecules collide with the luminescent complex in its excited state. presens.de
This interaction can lead to two primary outcomes:
Luminescence Quenching: The collision between the excited ytterbium complex and ground-state triplet oxygen (³O₂) results in a non-radiative deactivation of the Yb³⁺ excited state. researchgate.netpresens.de Energy is transferred from the ytterbium ion to the oxygen molecule, which is promoted to its highly reactive excited singlet state (¹O₂). This process reduces the measurable luminescence intensity and shortens the emission lifetime. researchgate.netpresens.de Consequently, the emission of pyrene-appended ytterbium complexes is strongly dependent on oxygen concentration, with significantly lower intensity in aerated solutions compared to degassed ones. researchgate.net
Singlet Oxygen Sensitization: The energy transfer from the excited complex to molecular oxygen results in the formation of singlet oxygen. researchgate.net This process competes directly with the radiative decay of the Yb³⁺ ion. In aerated solutions, singlet oxygen formation can partially prevent ytterbium emission. researchgate.net The ability of ytterbium-citrate and related complexes to sensitize singlet oxygen is an area of interest for photodynamic applications.
Energy Transfer Mechanisms in Ytterbium-Citrate Complexes
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for probing the molecular structure of this compound. They provide direct evidence of ligand binding by monitoring the vibrational modes of the citrate molecule upon coordination to the Yb³⁺ ion. numberanalytics.commdpi.com
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its chemical bonds to vibrate. The resulting spectrum acts as a molecular fingerprint, with specific peaks corresponding to different functional groups. mdpi.comijnrd.org In the context of this compound, FTIR is primarily used to confirm the coordination of the citrate ligand to the ytterbium ion by observing shifts in the vibrational bands of the citrate's carboxylate (–COO⁻) and hydroxyl (–OH) groups. numberanalytics.comjournalssystem.com
When citric acid coordinates to a metal ion like Yb³⁺, the following changes are typically observed in the FTIR spectrum:
Carboxylate Group Vibrations: The most significant changes occur in the regions corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate groups. In free citric acid or its simple salts, these bands appear at specific wavenumbers. journalssystem.comresearchgate.net Upon complexation with a lanthanide, a shift in these bands, particularly the C=O stretching vibration, to lower wavenumbers is observed. journalssystem.com For example, studies on other metal citrates show a shift in the characteristic asymmetrical vibration bands of the C=O group from around 1700 cm⁻¹ to lower values like 1600 cm⁻¹. journalssystem.comresearchgate.net This shift indicates the involvement of the carboxylate groups in binding to the metal center. journalssystem.commdpi.com
Hydroxyl Group Vibrations: The broad band associated with O–H stretching vibrations (typically around 3200-3500 cm⁻¹) can also be affected by complexation, reflecting changes in hydrogen bonding and the involvement of the hydroxyl group in coordination. researchgate.netresearchgate.net
Table 2: Illustrative FTIR Band Shifts in Metal-Citrate Complexes This table shows typical band positions for citrate and how they shift upon binding to a metal surface, indicating complex formation. Data is generalized from studies on various metal-citrate systems.
| Functional Group | Vibration Mode | Typical Wavenumber (Free Citrate) (cm⁻¹) | Typical Wavenumber (Complexed Citrate) (cm⁻¹) |
|---|---|---|---|
| Carboxyl (C=O) | Asymmetric Stretch (νₐₛ) | ~1700 | ~1600 |
| Carboxyl (C-O) | Symmetric Stretch (νₛ) | ~1400 | ~1385-1446 |
| Hydroxyl (O-H) | Stretch | Broad, ~3200-3500 | Shifted or broadened |
Data interpreted from journalssystem.comresearchgate.netresearchgate.net
Raman spectroscopy provides complementary information to FTIR by detecting molecular vibrations that cause a change in polarizability. mdpi.com It is particularly useful for studying samples in aqueous solutions and for analyzing the low-frequency vibrations associated with metal-ligand bonds. chemrxiv.orgresearchgate.net
In research on lanthanide-citrate complexes, Surface-Enhanced Raman Scattering (SERS) has been a valuable technique. researchgate.net SERS enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, allowing for detailed vibrational analysis even at low concentrations. A combined SERS and theoretical study on a series of lanthanide-citrate complexes identified several characteristic peaks. researchgate.net Although this study did not specifically include ytterbium, the findings for other lanthanides provide a strong basis for interpreting the Raman spectrum of this compound.
Key vibrational bands observed in the SERS spectra of lanthanide-citrate complexes include:
~1485 cm⁻¹: Assigned to the asymmetric stretching of the carboxylate group (νₐₛym(COO⁻)) coupled with CH₂ vibrations. researchgate.net
~1315 cm⁻¹: Attributed to the symmetric stretching of the carboxylate group (νₛym(COO⁻)) coupled with CH₂ vibrations. researchgate.net
~1065 cm⁻¹: Assigned to a mode involving C–O stretching coupled with the Ln-O interaction (ν(C–O···Ln)). researchgate.net
The positions and relative intensities of these bands can provide insights into the coordination geometry and the strength of the interaction between ytterbium and the citrate ligand. researchgate.netresearchgate.net
Table 3: Characteristic Raman Bands for Lanthanide-Citrate Complexes (SERS) This table presents data from a SERS study of various lanthanide-citrate complexes, which is applicable for identifying the vibrational modes in this compound research.
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1485 | νₐₛym(COO⁻) + γ(CH₂) |
| 1315 | νₛym(COO⁻) + γ(CH₂) |
| 1065 | γ(CH₂) + ν(C–O···Ln) |
Data sourced from researchgate.net
Fourier Transform Infrared Spectroscopy for Ligand Binding Assessment
X-ray Spectroscopic Techniques
X-ray spectroscopic techniques are powerful tools for probing the electronic structure and local atomic environment of materials. By utilizing the interaction of X-rays with core-level electrons, these methods can provide element-specific information regarding oxidation states, coordination chemistry, and interatomic distances.
X-ray Photoelectron Spectroscopy for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical and electronic states of the elements within a material. bris.ac.uk The process involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy can be calculated, which is characteristic of a specific element and its chemical environment.
While specific XPS studies focused exclusively on pure this compound are not extensively documented, analysis of related ytterbium compounds synthesized using citrate-assisted methods provides valuable insights. In these systems, XPS is crucial for confirming the presence of the constituent elements and, most importantly, for determining the oxidation state of the ytterbium ion. cambridge.org
Research on various ytterbium-containing materials consistently shows that the Yb³⁺ oxidation state is readily identifiable by the characteristic binding energy of its 4d core level. For instance, in ytterbium orthovanadate nanoparticles prepared with trisodium (B8492382) citrate, the Yb 4d₅/₂ peak was identified at a binding energy of 185.10 eV, confirming the +3 oxidation state. cambridge.org Similarly, studies on other complex materials where citrate is used in the synthesis report Yb 4d peaks in the same region, corroborating the presence of Yb³⁺. researchgate.net
For a hypothetical analysis of this compound, an XPS survey scan would detect the presence of ytterbium (Yb), oxygen (O), and carbon (C). High-resolution scans of the specific orbital regions (e.g., Yb 4d, O 1s, C 1s) would reveal shifts in binding energies, known as chemical shifts, indicative of the bonding between the ytterbium ion and the citrate ligand. The O 1s and C 1s spectra would be complex, with multiple peaks corresponding to the different functional groups within the citrate molecule (carboxylates and hydroxyl). Analysis of the Yb 4d region would be expected to confirm the trivalent state (Yb³⁺) of the ytterbium ion, which is its stable and electronically significant form in this complex.
Table 1: Representative XPS Binding Energies for Ytterbium in the Yb³⁺ State from Related Compounds
| Compound | Core Level | Binding Energy (eV) | Reference |
|---|---|---|---|
| Ytterbium Orthovanadate | Yb 4d₅/₂ | 185.10 | cambridge.org |
| Ytterbium-doped YAG Nanoparticles | Yb 4d | 185.6 | researchgate.net |
| Ytterbium Oxide (Reference) | Yb 4d | 185.2 | researchgate.net |
Extended X-ray Absorption Fine Structure for Local Coordination Structure
Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local atomic structure around a specific element in a material, providing precise information on bond distances, coordination numbers, and the identity of neighboring atoms. rrcat.gov.inresearchgate.net The technique analyzes the fine structure oscillations on the high-energy side of an X-ray absorption edge, which arise from the scattering of the ejected photoelectron by surrounding atoms. rrcat.gov.in
The application of EXAFS has been instrumental in elucidating the coordination environment of ytterbium when complexed with citrate, particularly in aqueous systems and on mineral surfaces. A key study investigated the adsorption of ytterbium on goethite in the presence of citrate to understand the formation of ternary surface complexes. acs.org The analysis of the Yb L₃-edge EXAFS spectra provided direct insight into the local structure of the Yb-citrate complex at the solid-water interface. acs.org
In a sample prepared with 10 μM Yb and 100 μM citrate at pH 7, the EXAFS data revealed specific details about the first coordination shell of the ytterbium ion. The analysis showed that the ytterbium ion is coordinated with approximately 7.7 (± 0.7) oxygen atoms at an average interatomic distance of 2.30 Å. acs.org This Yb-O bond distance is consistent with the coordination of ytterbium by the carboxylate and hydroxyl functional groups of the citrate ligand. These findings are crucial for understanding how citrate complexes with rare earth elements, influencing their mobility and speciation in environmental and industrial systems. acs.orgosti.gov The technique allows for the direct observation of the local binding environment, confirming the formation of inner-sphere complexes with the citrate ligand. acs.org
Table 2: EXAFS Structural Parameters for Ytterbium-Citrate Complex Adsorbed on Goethite
| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) | Reference |
|---|---|---|---|---|
| Yb-O | 7.7 ± 0.7 | 2.30 ± 0.01 | 0.0084 (fixed) | acs.org |
Data derived from a sample of 10 μM Yb with 100 μM citrate on goethite at pH 7.
Theoretical and Computational Chemistry Approaches to Ytterbium Citrate
Density Functional Theory Calculations
Density Functional Theory (DFT) has become a important tool for investigating the properties of lanthanide complexes, offering a balance between computational cost and accuracy. mdpi.com For lanthanide-containing compounds, DFT calculations often employ effective core potentials (ECPs) to account for the relativistic effects of the core electrons, with various functionals and basis sets being used depending on the specific properties being investigated. preprints.orgnih.govnih.gov
Electronic Structure Analysis and Bonding Characteristics
DFT calculations provide significant insights into the electronic structure and the nature of the bonding between the ytterbium ion (Yb³⁺) and the citrate (B86180) ligand. Studies on various lanthanide-citrate complexes (where Ln = La, Ce, Pr, Nd, Sm, Eu, and Gd) have shown that the coordination involves the carboxyl and hydroxyl groups of the citrate. researchgate.netarxiv.org
The interaction between the lanthanide ion and the citrate ligand is primarily electrostatic. DFT studies on other lanthanide complexes have shown that as the number of unpaired 4f electrons increases across the lanthanide series, the Ln³⁺ ion attracts the negative charges from the coordinating oxygen atoms more strongly. arxiv.org This increased attraction can lead to a reduction in the electric dipole moment of the C-O bonds and alter their symmetry. arxiv.org For ytterbium (with a [Xe] 4f¹³ configuration), a significant interaction between the Yb³⁺ ion and the oxygen atoms of the citrate ligand is expected.
The nature of the bonding in lanthanide complexes is complex due to the involvement of f-orbitals. While the 4f orbitals are generally considered core-like and less involved in direct covalent bonding, their partial involvement can influence the geometry and stability of the complex. Computational studies on various lanthanide complexes help to elucidate the extent of this involvement and the resulting electronic properties. acs.orgchemrxiv.org
Geometric Optimization and Conformational Analysis of Ytterbium Citrate Complexes
In the context of this compound, DFT calculations would be used to explore different possible coordination modes of the citrate ligand, which can act as a multidentate ligand. The citrate ion can coordinate to the metal center through its three carboxylate groups and the hydroxyl group. researchgate.net Conformational analysis would involve identifying the various possible isomers and determining their relative energies to find the most stable conformation. For instance, studies on europium(III) citrate have identified different complex species depending on the pH and the metal-to-ligand ratio, such as EuHCit⁰ and EuCit⁻, with distinct coordination structures. researchgate.net Similar computational approaches could be applied to this compound to understand its conformational landscape.
Research on neodymium citrate has led to the successful crystallization of NdCit·3H₂O, with its structure being determined by crystallographic methods. researchgate.net Computational geometric optimization would complement such experimental data by providing optimized structures in the gaseous or solvated phase, which can differ from the solid-state structure.
Molecular Modeling and Simulations
Molecular modeling and simulations, including molecular dynamics (MD), provide a dynamic picture of the behavior of this compound in solution. clemson.edunih.govresearchgate.net These methods can simulate the movement of atoms over time, offering insights into the stability of the complex and its interactions with the surrounding solvent molecules.
Prediction of Ytterbium-Ligand Interactions and Complex Stability
The stability of lanthanide-citrate complexes is a key parameter that can be investigated using computational methods. The stability constants of lanthanide complexes with various ligands, including EDTA, have been studied, revealing trends across the lanthanide series, such as the "gadolinium break". nii.ac.jp While experimental determination of stability constants for this compound is essential, computational approaches can provide a theoretical basis for these observations.
Molecular dynamics simulations can be used to study the coordination of citrate to the Ytterbium ion in an aqueous environment. These simulations explicitly include water molecules, allowing for the study of the hydration sphere of the complex and the competition between the citrate ligand and water molecules for coordination sites on the Yb³⁺ ion. clemson.edunih.gov Studies on other lanthanide complexes have used MD simulations to understand the structure of the first and second coordination spheres and how they are influenced by the ligand. acs.org
The stability of lanthanide complexes is often related to the chelate effect, where multidentate ligands like citrate form more stable complexes than monodentate ligands. Computational methods can quantify the energetic contributions to this stability, including electrostatic interactions and changes in solvation upon complex formation.
Theoretical Insights into Spectroscopic Observables
Computational chemistry plays a vital role in interpreting experimental spectroscopic data. DFT and more advanced multireference methods can be used to calculate spectroscopic properties, such as vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis-NIR), and luminescence spectra. mdpi.comresearchgate.netacs.org
For lanthanide-citrate complexes, a combined Surface-Enhanced Raman Scattering (SERS) and DFT study has been performed for several lanthanides. arxiv.orgresearchgate.net The calculations helped in the assignment of the characteristic SERS peaks, which were attributed to the coordination of the carboxyl and hydroxyl groups of the citrate to the lanthanide ions. researchgate.net Such theoretical approaches would be invaluable for interpreting the vibrational spectra of this compound.
The electronic spectra of lanthanide complexes are characterized by f-f transitions. The energies and intensities of these transitions are sensitive to the coordination environment of the lanthanide ion. Theoretical calculations can model these transitions and help to correlate the observed spectra with the structure of the complex. chemrxiv.orgchemrxiv.org For example, a combination of spectroscopy and quantum chemical calculations has been used to determine the solution structure of Yb³⁺ solvates. chemrxiv.org Similar methods could be applied to this compound to gain a deeper understanding of its electronic structure and luminescent properties.
Table of Predicted Spectroscopic Data for Lanthanide-Citrate Complexes (Analogous Systems)
The following table presents representative theoretical spectroscopic data for lanthanide-citrate complexes based on computational studies of analogous systems. These values provide an expected range for similar measurements on this compound.
| Spectroscopic Technique | Observable | Predicted Value/Range for Ln-Citrate | Reference |
| Raman Spectroscopy (SERS) | Characteristic Peak 1 | ~1065 cm⁻¹ (γ(CH₂) + ν(C-O...Ln)) | arxiv.org |
| Characteristic Peak 2 | ~1315 cm⁻¹ (νsym(COO⁻) + γ(CH₂)) | arxiv.org | |
| Characteristic Peak 3 | ~1485 cm⁻¹ (νasym(COO⁻) + γ(CH₂)) | arxiv.org | |
| Luminescence Spectroscopy | Eu³⁺ Lifetime in Eu(III) citrate species 1 | >145 µs | rsc.org |
| Eu³⁺ Lifetime in Eu(III) citrate species 2 | 250 ± 5 µs | rsc.org | |
| UV-Vis-NIR Spectroscopy | Yb³⁺ f-f transitions | NIR region | chemrxiv.orgchemrxiv.org |
Interactions of Ytterbium Citrate with Biological Macromolecules in Vitro Mechanistic Studies
Binding Investigations with Proteins (e.g., Bovine Serum Albumin)
The interaction of lanthanide complexes with serum albumins, such as bovine serum albumin (BSA), is a critical area of study for understanding their potential transport and distribution in biological systems. acs.org BSA is often used as a model protein due to its structural similarity to human serum albumin. acs.org
Studies on various lanthanide complexes have shown that they can bind to serum albumin, often leading to changes in the protein's fluorescence. acs.org This interaction is crucial as it can influence the distribution and half-life of the compound in the body.
For many lanthanide complexes, the binding to proteins like BSA is driven by non-covalent forces. These can include hydrophobic interactions, where nonpolar molecules aggregate in an aqueous environment, and van der Waals forces, which are weak, short-range electrostatic attractions between uncharged molecules. Hydrogen bonds also often play a significant role in stabilizing the complex formed between a lanthanide compound and a protein.
Serum albumin has specific binding sites where various molecules can attach. For instance, studies with other lanthanide complexes have identified specific binding locations on BSA. researchgate.net However, without direct experimental data for ytterbium citrate (B86180), the specific subdomain or residues on BSA that it may bind to remain undetermined.
Mechanisms of Interaction: Hydrophobic and Van der Waals Forces
Interactions with Nucleic Acids (e.g., DNA)
The interaction of metal complexes with DNA is a field of intense research, particularly for the development of therapeutic and diagnostic agents. Lanthanide ions and their complexes are known to interact with DNA through various modes, including electrostatic interactions with the phosphate (B84403) backbone and coordination with the nucleobases. sci-hub.se
Some lanthanide complexes have been shown to cleave DNA, a process that can occur through hydrolytic or oxidative pathways. rsc.orgscribd.com For instance, some studies have proposed that two lanthanide ions might work together to hydrolyze the phosphodiester bonds of DNA. rsc.org While research has been conducted on the DNA cleavage activity of ytterbium complexes with other ligands, such as those containing phenanthridine-linked hydroxamic acids rsc.org, specific data on the mechanism of DNA interaction and potential cleavage by ytterbium citrate is lacking.
Advanced Materials Applications and Research Potential of Ytterbium Citrate
Role in Luminescent Materials and Probes
The luminescent properties of ytterbium, particularly its near-infrared (NIR) emission, are of great interest for various technological applications. Ytterbium citrate (B86180) and related complexes play a crucial role in harnessing these properties.
The Yb³⁺ ion itself has a very low absorption cross-section, meaning it does not absorb light efficiently. To overcome this, a process called sensitization is used, often referred to as the "antenna effect." In this mechanism, an organic ligand, such as citrate or a more complex chromophore, absorbs light and transfers the energy to the ytterbium ion, which then emits this energy as light in the near-infrared spectrum. nih.govrsc.org The characteristic emission from Yb³⁺ corresponds to the ²F₅/₂ → ²F₇/₂ electronic transition, which typically results in narrow emission bands around 975-1011 nm. nih.gov
The efficiency of this energy transfer is critical and depends on the energy level of the ligand's excited triplet state. nih.gov For effective sensitization, the triplet state energy of the ligand must be appropriately matched with the acceptance energy level of the Yb³⁺ ion. nih.gov Research has explored various ligands to optimize this process. While simple carboxylates like citrate can bind to ytterbium ions, more complex ligands are often designed to maximize absorption and energy transfer. schanzelab.orgacs.org Studies on heterometallic complexes, for instance, have shown that an iridium(III) unit can act as the antenna, absorbing visible light and efficiently transferring the energy to a Yb(III) ion, leading to strong NIR emission. rsc.org Another sensitization pathway can occur through a photoinduced electron transfer (PeT) followed by a back electron transfer (BeT) process, which is an alternative to the traditional triplet-mediated energy transfer. nih.gov
| Property | Value | Significance |
|---|---|---|
| Excitation Peak | 335 nm | Wavelength at which the ligand absorbs light most efficiently. nih.gov |
| Emission Peaks | 975 nm, 1011 nm | Characteristic NIR emission wavelengths for the Yb³⁺ ion's ²F₅/₂ → ²F₇/₂ transition. nih.gov |
| Observed Lifetime (τobs) | 105 µs (in CD₃OD) | The duration for which the complex remains in its excited state, indicating emission efficiency. nih.gov |
| Absolute Quantum Yield (Φ) | 0.46% (in CD₃OD) | The ratio of photons emitted to photons absorbed, a measure of the overall efficiency of the luminescence process. nih.gov |
| Intrinsic Quantum Yield | 12.5% | The theoretical maximum quantum yield in the absence of quenching from solvent molecules. nih.gov |
The luminescence of lanthanide complexes, including those of ytterbium, can be sensitive to the presence of molecular oxygen. This property forms the basis for developing optical oxygen sensors. researchgate.netresearchgate.net The sensing mechanism relies on the quenching of the excited triplet state of the organic sensitizing ligand by molecular oxygen (³O₂). researchgate.net
This process competes with the intramolecular energy transfer from the ligand to the lanthanide ion. researchgate.net When the rate of energy transfer to the Yb³⁺ ion is comparable to the rate of quenching by oxygen, the luminescence intensity and lifetime will vary depending on the partial pressure of oxygen (pO₂). researchgate.net This makes the complex a potential candidate for an oxygen sensor. Pyrene-appended ytterbium complexes, for example, demonstrate oxygen-dependent luminescence because the energy transfer from the chromophore's triplet state is relatively slow, allowing it to be intercepted by oxygen. researchgate.net While ligands like citrate are not the primary chromophores in these sensor systems, their binding to the lanthanide center is a fundamental aspect of forming the stable complex to be functionalized. acs.orgrsc.org
Sensitization in Near-Infrared Emitters
Contrast Agents in Advanced Imaging Modalities (Non-Clinical Focus)
Ytterbium's high atomic number and unique electronic properties make it a candidate for use in advanced imaging contrast agents, beyond clinical applications.
In the field of Magnetic Resonance Imaging (MRI), contrast agents work by altering the relaxation times of water protons in their vicinity. umons.ac.benih.gov While gadolinium (Gd³⁺) is the most common metal used, research has explored nanoparticles containing other lanthanides. One study focused on gadolinium oxide (Gd₂O₃) nanoparticles doped with ytterbium (Yb³⁺) ions and coated with citrate molecules. mdpi.com
In this research, citrate serves a dual purpose: it provides a high negative charge density to the nanoparticle surface, ensuring the stability of the aqueous suspension, and its hydrophilic nature improves the interaction between the surface metal ions and surrounding water molecules. mdpi.com The co-presence of Gd³⁺ and Yb³⁺ in a single nanoparticle opens the possibility for creating dual-modality contrast agents for both MRI and Computed Tomography (CT). mdpi.com The relaxometric properties, which determine the effectiveness of an MRI contrast agent, were studied for these citrate-coated nanoparticles.
| Sample | Yb³⁺ Doping (mol %) | r₁ (s⁻¹mM⁻¹) |
|---|---|---|
| Gd₂O₃-Citrate | 0% | 10.1 |
| Gd₂O₃:Yb³⁺-Citrate | 5% | 10.3 |
| Gd₂O₃:Yb³⁺-Citrate | 10% | 11.0 |
Data sourced from: 1H NMR Relaxometric Analysis of Paramagnetic Gd2O3:Yb Nanoparticles Functionalized with Citrate Groups. mdpi.com
Spectral Computed Tomography (CT) is an emerging imaging technique that can differentiate materials based on their unique X-ray absorption signatures. acs.orgresearchgate.net Ytterbium is an ideal candidate for a spectral CT contrast agent due to its high atomic number (Z=70) and a K-edge energy of 61.3 keV, which is well-positioned within the energy range of clinical X-ray scanners. acs.orgnih.gov This positioning allows for a high signal-to-noise ratio and the ability to distinguish the ytterbium agent from other materials like calcium in bone. researchgate.netnih.gov
Research has demonstrated the use of ytterbium nanocolloids, synthesized from an organically soluble Yb(III) complex, as a quantitative contrast agent for spectral CT. acs.orgnih.gov While the specific complex used in the primary studies was ytterbium (III) 2,4-pentanedionate, citrate is a widely used ligand for synthesizing and stabilizing inorganic nanoparticles in aqueous solutions. nih.govacs.org The organic ligand is crucial for forming stable nanocolloids that can incorporate a high density of ytterbium atoms. acs.org These nanoparticles provide excellent contrast and can be quantitatively mapped, making spectral CT a powerful imaging tool for research. acs.org
| Property | Value | Significance for Spectral CT |
|---|---|---|
| Atomic Number (Z) | 70 | A high Z number leads to greater X-ray attenuation, resulting in better image contrast. nih.govresearchgate.net |
| K-edge Energy | 61.3 keV | This energy falls within the optimal range for clinical CT scanners, allowing for material-specific imaging by detecting the sharp drop in X-ray absorption at this edge. acs.orgnih.gov |
Ytterbium Citrate in Magnetic Resonance Imaging Contrast Enhancement
Precursors for Functional Inorganic Materials
Functional inorganic materials are at the heart of many modern technologies, including batteries, sensors, and fuel cells. acs.org The synthesis of these materials often requires high-purity, reactive starting materials known as precursors. ruhr-uni-bochum.de Metal-organic complexes, such as this compound, are excellent precursors for producing functional inorganic materials like oxides and mixed-metal oxides. ruhr-uni-bochum.degoogle.com
The citrate precursor route, a type of sol-gel method, is a common technique used to synthesize complex oxide nanoparticles. researchgate.net In this method, metal nitrates are mixed in a solution with citric acid. The citrate forms complexes with the metal ions (e.g., Yb³⁺), creating a homogeneous, viscous gel. This ensures that the metal ions are mixed on an atomic scale. Upon heating, the citrate complex decomposes at a relatively low temperature, burning off the organic components and leaving behind a fine, uniform, and high-purity inorganic oxide powder. researchgate.net For example, this method has been successfully used to prepare yttrium ferrite (B1171679) (YFeO₃) nanoparticles, and the same principle applies to the synthesis of ytterbium-based materials like ytterbium oxide (Yb₂O₃) or ytterbium-doped functional materials. researchgate.net
Synthesis of Ytterbium-Doped Garnets and Oxides
This compound is instrumental in the synthesis of ytterbium-doped garnets and oxides, primarily through wet chemical methods like the sol-gel process and its variations, such as the Pechini and citrate auto-combustion techniques. In these methods, citric acid or a citrate salt acts as a chelating agent, forming stable complexes with ytterbium and other metal cations in a solution. This chelation prevents the premature precipitation of individual metal hydroxides or oxides, ensuring a high degree of homogeneity at the molecular level.
The general procedure involves dissolving metal nitrates (e.g., ytterbium nitrate, yttrium nitrate, aluminum nitrate) in water, followed by the addition of citric acid. The citric acid forms citrate complexes with the metal ions. academie-sciences.fr In the Pechini method, a polyhydroxy alcohol like ethylene (B1197577) glycol is also added. Upon heating, a polyesterification reaction occurs between the citrate complexes and the ethylene glycol, resulting in a polymeric resin or gel where the cations are uniformly distributed. scielo.br In the citrate auto-combustion method, the solution is heated to evaporate the solvent, forming a gel. Further heating initiates a self-sustaining combustion reaction, with the citrate ions acting as fuel, which yields a fine, homogeneous powder of the desired oxide or garnet. aip.org
This approach has been successfully used to synthesize a variety of ytterbium-doped materials. For instance, Ytterbium-doped Yttrium Aluminum Garnet (Yb:YAG), a significant material for high-power solid-state lasers, is often prepared using citrate-based sol-gel methods. ktu.lt Similarly, researchers have synthesized nanosized ytterbium-doped yttrium oxide (Yb-Y2O3) powders using citrate gel decomposition. imt.si Other examples include the synthesis of ytterbium-doped yttrium orthovanadate (YVO4:Yb,Er) upconversion nanoparticles, where sodium citrate is used as a complexing agent to control particle size, and ytterbium-doped bismuth ferrite (BiFeO3) nanoparticles via a citrate-mediated sol-gel auto-combustion method. academie-sciences.friucr.org
The key advantage of using this compound precursors is the ability to achieve phase-pure crystalline materials at significantly lower temperatures compared to traditional solid-state reaction methods, which require high temperatures and long reaction times. researchgate.net
Table 1: Synthesis of Ytterbium-Doped Materials Using Citrate-Based Methods
| Material Synthesized | Synthesis Method | Precursors | Role of Citrate | Reference |
|---|---|---|---|---|
| Ytterbium-doped Yttrium Aluminum Garnet (Yb:YAG) | Sol-Gel / Pechini Method | Yttrium nitrate, Aluminum nitrate, Ytterbium nitrate, Citric acid, Ethylene glycol | Chelating agent, Polymerization agent | scielo.brktu.lt |
| Ytterbium-doped Yttrium Oxide (Yb:Y2O3) | Citrate Gel Decomposition / Combustion | Yttrium nitrate, Ytterbium nitrate, Citric acid | Chelating agent, Fuel | aip.orgimt.si |
| Ytterbium-Erbium co-doped Yttrium Orthovanadate (YVO4:Yb,Er) | Modified Sodium Citrate Protocol | Yttrium nitrate, Ytterbium nitrate, Erbium nitrate, Sodium citrate, Sodium orthovanadate | Complexing agent, Size control agent | academie-sciences.fr |
| Ytterbium-doped Bismuth Ferrite (BFO) | Sol-Gel Auto-Combustion | Bismuth nitrate, Iron nitrate, Ytterbium nitrate, Citric acid | Chelating agent, Fuel | iucr.org |
| Erbium-doped Ytterbium Aluminum Iron Garnet (Er:Yb3(Al,Fe)5O12) | Sol-Gel Pechini Method | Metal nitrates, Citric acid, Ethylene glycol | Polyesterification agent | scielo.br |
Application in Thin Film Preparation
The use of this compound extends to the fabrication of high-quality, ytterbium-doped thin films through chemical solution deposition techniques, most notably the sol-gel method. shu.ac.uk These methods are valued for their low cost, excellent control over stoichiometry, and ability to coat large and complex surfaces.
The process begins with the creation of a stable precursor solution, or "sol," containing this compound and the citrate complexes of other constituent metals. academie-sciences.fr This citrate process is advantageous as it typically has a lower organic content compared to the full Pechini method, which can lead to less weight loss during the conversion to the final ceramic film. academie-sciences.fr The viscosity and concentration of the sol are carefully controlled to ensure optimal film thickness and uniformity.
The thin film is deposited onto a substrate (such as silicon, glass, or fused silica) using techniques like spin-coating or dip-coating. researchgate.netresearchgate.net
Spin-coating involves dispensing the sol onto the center of a substrate, which is then spun at high speed to spread the liquid evenly by centrifugal force.
Dip-coating involves withdrawing the substrate from a bath of the sol at a constant speed.
After deposition, the coated substrate undergoes a drying step at a low temperature to remove the solvent, leaving behind an amorphous gel film. This is followed by a high-temperature annealing (calcination) process. During annealing, the organic components, including the citrate groups, are pyrolyzed, and the amorphous film crystallizes into the desired dense, polycrystalline garnet or oxide thin film. unit.no This process has been used to create crack-free, nanocrystalline thin films of materials like Er, Yb co-doped YAG on silicon substrates. researchgate.net The sol-gel technique provides a uniform distribution of the ytterbium dopant within the host matrix of the film, which is critical for applications in integrated optics, waveguides, and laser materials. researchgate.netshu.ac.uk
Table 2: Application of Citrate-Based Precursors in Thin Film Preparation
| Film Material | Precursor System | Deposition Technique | Key Process Steps | Reference |
|---|---|---|---|---|
| Ytterbium-doped Alumina Garnets (Yb:Y3Al5O12) | Sol-gel using metal nitrates and citric acid | Spin-coating or Dip-coating | Gel formation, deposition, drying, high-temperature annealing | researchgate.netshu.ac.uk |
| Ytterbium-doped Zinc Oxide (Yb:ZnO) | Polymer precursor method (Pechini) | Spin-coating | Resin preparation, deposition, thermal decomposition | scielo.brscielo.br |
| Cerium/Ytterbium-doped Lanthanum Phosphate (B84403) (LaPO4) | Sol-gel using metal oxides/nitrates and citric acid | Drying on substrate | Chelation, addition of cross-linking agent (PEG), drying, annealing (800-1000°C) | iucr.org |
| General Electronic Oxide Films | Citrate solution synthesis | Spin-coating or Dip-coating | Formation of citrate species, deposition, thermal conversion to ceramic phase | academie-sciences.fr |
Future Directions and Emerging Research Avenues
Exploration of Novel Ytterbium Citrate (B86180) Derivatives and Coordination Polymers
The development of new materials with tailored properties is a cornerstone of modern chemistry. For ytterbium citrate, future research is geared towards the synthesis of novel derivatives and the construction of coordination polymers (CPs). Coordination polymers are extended networks of metal ions linked by organic ligands, and their properties can be tuned by modifying these components. usc.edursc.org
The citrate ion, with its multiple carboxyl and hydroxyl groups, is an excellent candidate for forming complex, multidimensional structures with lanthanide ions. dntb.gov.ua Research into lanthanide coordination polymers has shown that the choice of ancillary ligands, counter-ions, and reaction conditions can lead to a variety of network topologies, from one-dimensional chains to three-dimensional frameworks. mdpi.comnih.gov For instance, studies on lanthanide-carboxylate coordination polymers have demonstrated the formation of structures with open channels or layered architectures. nih.govucj.org.ua The synthesis of novel ytterbium coordination polymers with ligands like 4,4'-oxybis(benzoate) has resulted in frameworks with sensing capabilities. nih.gov
Future work in this area will likely involve the strategic design of mixed-ligand systems, where citrate is combined with other organic linkers to create heterometallic or heteroleptic ytterbium-based coordination polymers. These new materials could exhibit interesting luminescent, magnetic, or catalytic properties. The synthesis of ytterbium triflate-catalyzed derivatives has also shown promise in organic reactions, suggesting a pathway for creating novel functional compounds. rsc.orgnih.gov The formation of lanthanide coordination polymer nanoparticles (LCPNPs) using citrate as a ligand is another promising avenue, offering potential applications in sensing and drug delivery. researchgate.net
| Structural Type | Description | Potential Property/Application |
|---|---|---|
| 1D Chains | Linear polymers of alternating Yb³⁺ ions and citrate ligands. | Anisotropic magnetic or optical properties. |
| 2D Layers | Sheet-like networks that can be functionalized between layers. | Intercalation of guest molecules, sensing. nih.gov |
| 3D Frameworks | Porous materials with interconnected channels. nih.gov | Gas storage, catalysis, selective separation. |
| Nanoparticles (LCPNPs) | Amorphous or crystalline nanoscale polymers. researchgate.net | Biosensing, bioimaging, drug delivery. researchgate.net |
Advanced Spectroscopic Techniques for In-Situ Monitoring of this compound Chemistry
Understanding the formation, stability, and reactivity of this compound in solution is crucial for its application. Advanced spectroscopic techniques are indispensable for the in-situ and real-time monitoring of its chemical behavior. polito.itmdpi.com Given the paramagnetic nature of Yb³⁺, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. Paramagnetic NMR can provide detailed structural information about lanthanide complexes in solution. acs.orgacs.org Variable-temperature NMR studies, for instance, can elucidate the dynamics of ligand exchange, including the exchange of water molecules coordinated to the ytterbium ion. rsc.org
Luminescence spectroscopy is another key technique, as ytterbium complexes are known for their near-infrared (NIR) emission. acs.orgrsc.org The luminescence of Yb³⁺ is highly sensitive to its coordination environment. acs.org Changes in the number and type of coordinating atoms, symmetry of the complex, and the presence of quenchers can all affect the emission intensity and lifetime. rsc.org This sensitivity can be exploited to monitor the binding of citrate to ytterbium in real-time. Time-resolved luminescence spectroscopy can distinguish between different species in solution and provide insights into energy transfer mechanisms. nih.gov
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provides information about the local atomic structure around the ytterbium ion, including coordination numbers and bond distances, even in non-crystalline samples. acs.org This technique has been used to study the coordination of ytterbium with citrate on mineral surfaces, revealing the formation of ternary complexes. acs.org The combination of these techniques offers a comprehensive picture of this compound chemistry in solution.
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Paramagnetic NMR | Solution structure, ligand dynamics, conformational isomers. acs.orgacs.org | Characterizing complex formation and stability in solution. |
| Luminescence Spectroscopy | Coordination environment, energy transfer, quantum yield. acs.orgrsc.org | Monitoring binding events and developing luminescent probes. |
| Time-Resolved Luminescence | Excited-state lifetimes, distinguishing species. nih.gov | Studying reaction kinetics and dynamic processes. |
| EXAFS | Coordination number, bond distances, local structure. acs.org | Determining the structure of complexes in various media. |
Integration of Computational and Experimental Approaches for Rational Design
The rational design of functional molecules is greatly enhanced by the integration of computational modeling with experimental synthesis and characterization. acs.orgrsc.orgrsc.org For this compound, theoretical methods can predict structures, properties, and reaction pathways, guiding experimental efforts and helping to interpret results.
Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) are powerful computational tools for studying the structure and bonding of lanthanide complexes. rsc.org These methods can be used to model the coordination of citrate to the Yb³⁺ ion, predict the stability of different isomers, and simulate spectroscopic properties. rsc.org For example, computational studies on lanthanide-EDTA complexes, which share chelation similarities with citrate, have successfully predicted solution structures that were later confirmed experimentally. clemson.edu Such simulations are crucial for understanding the highly dynamic nature of lanthanide complexes in aqueous environments. rsc.org
Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in larger systems, such as in the presence of biomolecules or on the surface of nanoparticles. oecd-nea.org These simulations provide insights into the conformational flexibility of the complex and its interactions with the surrounding environment. By combining these computational approaches with experimental data from techniques like X-ray crystallography, NMR, and luminescence spectroscopy, a detailed, atomic-level understanding of this compound can be achieved. rsc.orgclemson.edu This integrated approach is essential for the rational design of new this compound-based materials with specific functions, such as enhanced luminescence or targeted biological activity. rsc.orgosti.gov
Development of this compound-Based Systems for Specific Biochemical Pathway Probing
The unique luminescent properties of lanthanide complexes make them attractive candidates for the development of probes for biological systems. nih.govacs.orgresearchgate.net Ytterbium(III), with its emission in the near-infrared (NIR) window, is particularly well-suited for bioimaging applications due to the reduced scattering and absorption of light by biological tissues in this region. rsc.org
Future research will likely focus on developing this compound-based systems for probing specific biochemical pathways. uni-tuebingen.de This could involve designing probes where the luminescence of the this compound moiety is modulated by the presence of a specific analyte or the activity of an enzyme. researchgate.netrsc.org For example, a probe could be designed where the binding of a target molecule to the ytterbium complex displaces the citrate ligand or alters the coordination environment, leading to a "turn-on" or "turn-off" of the NIR luminescence. researchgate.net Such ratiometric probes, which exhibit a change in the ratio of two emission signals, can provide more accurate and reliable detection. thno.org
Luminescent lanthanide complexes have been successfully used to monitor the activity of various enzymes, such as kinases and phosphatases, by detecting the formation or consumption of small molecules like ATP or phosphate (B84403). researchgate.netrsc.org An this compound-based probe could potentially be developed to monitor enzymes involved in citrate metabolism. Furthermore, these probes could be incorporated into nanoparticles or targeted delivery systems to investigate biochemical pathways within living cells. rsc.orgresearchgate.net The development of such advanced probes requires a deep understanding of both the coordination chemistry of this compound and the specific biological process being targeted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
